molecular formula C18H18N4O2S3 B2495370 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide CAS No. 681222-66-2

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide

Cat. No.: B2495370
CAS No.: 681222-66-2
M. Wt: 418.55
InChI Key: DUEBEOWXWIRQQN-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S3 and its molecular weight is 418.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Novel Synthesis Methods

    Research has developed new methods for synthesizing thiazole derivatives, demonstrating the versatility and adaptability of thiazole chemistry in creating complex molecules for various applications. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation highlights efficient strategies for constructing thiazole compounds with potential biological activities (Yu et al., 2014).

  • Chemical Transformations

    The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates demonstrates the chemical flexibility of thiazole derivatives, enabling the creation of a wide range of compounds with different properties and potential applications (Albreht et al., 2009).

Biological and Pharmacological Applications

  • Antimicrobial Activity

    Thiazole derivatives have been studied for their antimicrobial properties, with several compounds showing significant activity against various bacterial and fungal strains. This research suggests the potential of thiazole compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

  • Anticancer Activity

    Some thiazole derivatives have demonstrated anticancer activity in preclinical studies, offering insights into their potential therapeutic applications. For instance, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed compounds with selective cytotoxicity against cancer cell lines, suggesting the feasibility of thiazole-based compounds in cancer therapy (Evren et al., 2019).

  • Enzyme Inhibition and Potential for Diabetes Treatment

    Research on bi-heterocyclic compounds, including thiazole derivatives, has explored their enzyme inhibition properties, with some showing significant anti-diabetic potential. This highlights the role of thiazole derivatives in developing new treatments for diabetes and related metabolic disorders (Abbasi et al., 2020).

Properties

IUPAC Name

2-[2-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S3/c1-11-3-4-13(7-12(11)2)14-8-27-18(20-14)22-16(24)10-25-9-15(23)21-17-19-5-6-26-17/h3-8H,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEBEOWXWIRQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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